molecular formula C9H7F3N2 B13001264 2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13001264
M. Wt: 200.16 g/mol
InChI Key: MPMSWZHFQAAIAH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H7F3N2 It is a derivative of benzonitrile, featuring an aminomethyl group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as thiols can be used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with the amino group in a different position.

    2-(Aminomethyl)-4-(trifluoromethyl)benzonitrile: Another positional isomer with different chemical properties.

Uniqueness

2-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group imparts stability and lipophilicity, while the aminomethyl group provides sites for hydrogen bonding and nucleophilic attack .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-(aminomethyl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-1-2-6(4-13)7(8)5-14/h1-3H,5,14H2

InChI Key

MPMSWZHFQAAIAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CN)C#N

Origin of Product

United States

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